Membrane Lipid Selectivity: A Structurally-Encoded Switch for Targeting Bacterial vs. Mammalian Membranes
Kalata B1 exhibits a strong, quantifiable binding selectivity for phosphatidylethanolamine (PE)-containing lipids over phosphatidylcholine (PC)-based membranes. This selectivity is not a generic property of all cyclotides. For example, the closely related cycloviolacin O2 shows a different selectivity profile, favoring anionic membranes. In SPR studies, the response for kalata B1 on a DMPE surface was approximately 4-fold higher than on a DMPC surface, whereas a single alanine substitution at position 6 (G6A) abrogated this selectivity, yielding a response on DMPE that was not increased relative to DMPC [1].
| Evidence Dimension | Membrane binding selectivity (SPR response ratio) |
|---|---|
| Target Compound Data | Strong selectivity for DMPE over DMPC |
| Comparator Or Baseline | Kalata B1 G6A mutant: No increased response on DMPE vs. DMPC |
| Quantified Difference | Approximate 4-fold higher SPR response on DMPE vs. DMPC for wild-type; selectivity abolished in G6A mutant |
| Conditions | Surface Plasmon Resonance (SPR) on DMPE and DMPC lipid bilayers |
Why This Matters
This lipid selectivity is a critical differentiator for users aiming to design compounds with targeted membrane-disruption profiles, as the G6A mutant fails to achieve the same PE-specific interaction, validating the native sequence's unique role in bacterial targeting.
- [1] Hall, K.N., Lee, T.H., Daly, N.L., Craik, D.J., & Aguilar, M.I. (2012). Gly6 of kalata B1 is critical for the selective binding to phosphatidylethanolamine membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(9), 2354-2361. View Source
